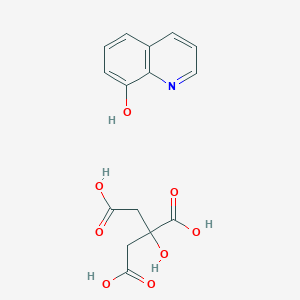

8-Hydroxyquinoline citrate

Description

Propriétés

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO.C6H8O7/c11-8-5-1-3-7-4-2-6-10-9(7)8;7-3(8)1-6(13,5(11)12)2-4(9)10/h1-6,11H;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTOQWWQKBBZILU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040326 | |

| Record name | 8-Hydroxyquinoline citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134-30-5 | |

| Record name | 8-Hydroxyquinoline citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxyquinoline citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Quinolinol, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Hydroxyquinoline citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-hydroxyquinolinium citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.670 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-HYDROXYQUINOLINE CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K522O2O40B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

8-Hydroxyquinoline Citrate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyquinoline (8HQ) is a heterocyclic organic compound with a well-established history as a potent metal-chelating agent.[1][2] This fundamental property underpins its diverse range of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[2][3] The citrate salt of 8-hydroxyquinoline is often utilized to enhance its solubility and bioavailability. This technical guide provides an in-depth exploration of the core mechanisms of action of 8-hydroxyquinoline, with a focus on its metal chelating and ionophoric properties. It summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of its molecular interactions and experimental workflows.

Core Mechanism of Action: Metal Chelation and Ionophore Activity

The primary mechanism through which 8-hydroxyquinoline exerts its biological effects is its ability to act as a bidentate chelating agent, forming stable complexes with a variety of divalent and trivalent metal ions, including copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺).[1][4] This chelation disrupts the normal physiological roles of these essential metal ions.

Furthermore, 8-hydroxyquinoline and its derivatives can act as ionophores, which are lipid-soluble molecules that can transport ions across biological membranes.[1][4] This dual functionality of chelation and ion transport is central to its therapeutic and toxicological profiles. The lipophilic nature of the 8-hydroxyquinoline-metal complexes allows them to readily cross cell membranes, leading to an influx or redistribution of metal ions within the cell and its organelles.[1][4]

Antimicrobial Mechanism of Action

The antimicrobial properties of 8-hydroxyquinoline are primarily attributed to its ability to chelate essential metal ions that are crucial for microbial survival and enzymatic function.[4][5] By sequestering these metal ions, 8-hydroxyquinoline disrupts vital metabolic processes in bacteria and fungi.[4] For instance, it can inhibit metalloenzymes involved in respiration and replication.

The ionophoric activity of 8-hydroxyquinoline can also contribute to its antimicrobial effects by transporting metal ions into the microbial cell, leading to toxic concentrations and the generation of reactive oxygen species (ROS), which can damage cellular components.[6]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the minimum inhibitory concentrations (MIC) of 8-hydroxyquinoline and its derivatives against various microorganisms.

| Compound | Microorganism | MIC (µM) | Reference |

| 8-Hydroxyquinoline | Staphylococcus aureus | 16.0 - 32.0 | [6] |

| 8-Hydroxyquinoline | Gram-positive bacteria, fungi, yeast | 3.44 - 13.78 | [7] |

| Cloxyquin | Listeria monocytogenes | 5.57 | [7] |

| Cloxyquin | Plesiomonas shigelloides | 11.14 | [7] |

| 5,7-diCl-8HQ | Neisseria gonorrhoeae | 0.28 - 0.56 | [7] |

| Iodoquinol | Neisseria gonorrhoeae | 0.08 - 0.15 | [7] |

| Clioquinol | Neisseria gonorrhoeae | 0.10 - 0.20 | [7] |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Mycobacterium tuberculosis | 0.1 | [8][9] |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Mycobacterium smegmatis | 1.56 | [8][9] |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Methicillin-sensitive S. aureus (MSSA) | 2.2 | [8][9] |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Methicillin-resistant S. aureus (MRSA) | 1.1 | [8][9] |

Anticancer Mechanism of Action

The anticancer activity of 8-hydroxyquinoline is multifaceted and is also rooted in its interaction with metal ions. Several proposed mechanisms include:

-

Induction of Oxidative Stress: 8-hydroxyquinoline, particularly in complex with redox-active metals like copper, can catalyze the production of reactive oxygen species (ROS).[1] Elevated ROS levels can induce cellular damage and trigger apoptosis in cancer cells.

-

Proteasome Inhibition: 8-hydroxyquinoline-metal complexes, especially with copper and zinc, have been shown to inhibit the proteasome, a key cellular machinery for protein degradation.[1][4] Inhibition of the proteasome leads to the accumulation of misfolded proteins, ER stress, and ultimately, apoptosis.

-

Induction of Apoptosis: 8-hydroxyquinoline can induce apoptosis through both ROS-dependent and -independent pathways. This can involve the activation of caspases and the modulation of pro- and anti-apoptotic proteins.[10][11]

Quantitative Data: Half-maximal Inhibitory Concentrations (IC₅₀)

The following table presents the half-maximal inhibitory concentrations (IC₅₀) of 8-hydroxyquinoline derivatives in various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| α-aminophosphonate derivatives | Esophageal (Eca109) | 2.26 - 7.46 | [12] |

| α-aminophosphonate derivatives | Hepatocellular (Huh7) | 2.26 - 7.46 | [12] |

| Tris-quinolinone compound | MCF-7 (Breast) | 21.02 | [12] |

| Tris-quinolinone compound | HeLa (Cervical) | 27.73 | [12] |

| Zinc(II)-8-hydroxyquinoline complexes | SK-OV-3/DDP (Ovarian) | 2.25 | [13] |

| (8-Hydroxyquinoline) Gallium(III) Complex (CP-4) | HCT116 (Colon) | 1.2 | [14] |

| V(IV)O and Ni(II) complexes with 8-HQ derivatives | A375 (Melanoma) | <10 | [15] |

| V(IV)O and Ni(II) complexes with 8-HQ derivatives | HCT-116 (Colon) | <10 | [15] |

Neuroprotective Mechanism of Action

In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, the ability of 8-hydroxyquinoline to chelate metal ions is considered a key therapeutic mechanism.[16][17] An imbalance in metal ion homeostasis, particularly of copper, zinc, and iron, is implicated in the aggregation of amyloid-beta peptides and the formation of neurotoxic plaques.[17]

8-hydroxyquinoline and its derivatives can cross the blood-brain barrier and sequester excess metal ions, thereby preventing their participation in neurotoxic reactions and promoting the dissolution of amyloid aggregates.[16][17] Its antioxidant properties also contribute to its neuroprotective effects by reducing oxidative stress in the brain.[18]

Experimental Protocols

Antimicrobial Susceptibility Testing (Agar Dilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Methodology:

-

Preparation of Compound Stock Solution: Dissolve the 8-hydroxyquinoline compound in a suitable solvent (e.g., DMSO) to a high concentration.

-

Preparation of Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton agar) containing serial twofold dilutions of the 8-hydroxyquinoline compound. A control plate with no compound is also prepared.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculation: Inoculate the surface of each agar plate with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 8-hydroxyquinoline compound for a specific duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[19][20]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[19][20]

-

Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculation of IC₅₀: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Treat cells with the 8-hydroxyquinoline compound for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Metal Chelation Study (Spectrophotometric Titration)

This method can be used to determine the stoichiometry of the metal-ligand complex.

Methodology:

-

Preparation of Solutions: Prepare standard solutions of the 8-hydroxyquinoline compound and the metal salt (e.g., CuSO₄, ZnCl₂) in a suitable buffer.

-

Spectrophotometric Measurement: Keep the concentration of the metal ion constant while varying the concentration of 8-hydroxyquinoline.

-

Data Analysis: Measure the absorbance at the wavelength of maximum absorption for the complex. Plot the absorbance versus the molar ratio of ligand to metal. The point of inflection in the curve indicates the stoichiometry of the complex.[23][24]

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes [wisdomlib.org]

- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effects of 8-hydroxyquinoline-coated graphene oxide on cell death and apoptosis in MCF-7 and MCF-10 breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tris(8-Hydroxyquinoline)iron induces apoptotic cell death via oxidative stress and by activating death receptor signaling pathway in human head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and anticancer mechanisms of zinc(ii)-8-hydroxyquinoline complexes with 1,10-phenanthroline ancillary ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A novel synthetic compound shows antioxidant and anti-inflammatory activity and alleviates cognitive deficits in rats for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. m.youtube.com [m.youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]

- 23. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 24. researchgate.net [researchgate.net]

The Discovery and History of 8-Hydroxyquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyquinoline, a heterocyclic organic compound with the chemical formula C₉H₇NO, has carved a significant niche in the annals of chemical and pharmacological sciences. First emerging in the late 19th century, its journey from a laboratory curiosity to a versatile scaffold in medicinal chemistry and analytical reagents is a testament to its unique chemical properties. This technical guide provides an in-depth exploration of the discovery, history, and fundamental characteristics of 8-hydroxyquinoline, tailored for professionals in research and drug development.

The Genesis of 8-Hydroxyquinoline: A Historical Account

The initial discovery of 8-hydroxyquinoline is credited to the work of Hugo Weidel and his student Albert Cobenzl in 1880. However, the concurrent and independent work of the Czech chemist Zdenko Hans Skraup in 1881 was pivotal. Skraup not only synthesized the compound but also correctly identified its molecular structure, a feat that laid the groundwork for its future exploration. His eponymous reaction, the Skraup synthesis, became a cornerstone for the synthesis of quinolines and their derivatives.

The early 20th century marked a turning point for 8-hydroxyquinoline as its potent metal-chelating properties were recognized. This discovery unlocked a vast array of applications, propelling it into the realms of analytical chemistry as a precipitating and colorimetric reagent for metal ion detection. Subsequently, its biological activities, including antiseptic and antifungal properties, were unveiled, paving the way for its investigation in medicinal chemistry.

Physicochemical Properties of 8-Hydroxyquinoline

The utility of 8-hydroxyquinoline is intrinsically linked to its distinct physicochemical characteristics. A summary of its key quantitative data is presented below for comparative analysis.

| Property | Value |

| Molecular Formula | C₉H₇NO |

| Molar Mass | 145.16 g/mol |

| Melting Point | 73-76 °C |

| Boiling Point | 267 °C |

| Appearance | White to yellowish crystalline powder |

| Solubility in Water | 0.5 g/L at 20 °C |

| pKa | 9.89 (phenolic proton), 5.02 (protonated nitrogen) |

| LogP | 2.02 |

Key Historical Experimental Protocol: The Skraup Synthesis

The Skraup synthesis remains a classic and historically significant method for the preparation of quinolines, including 8-hydroxyquinoline. The following protocol is a representative historical methodology for its synthesis.

Objective: To synthesize 8-hydroxyquinoline from o-aminophenol and glycerol.

Reactants:

-

o-Aminophenol

-

Glycerol

-

Concentrated Sulfuric Acid

-

o-Nitrophenol (as an oxidizing agent)

-

Ferrous sulfate (to moderate the reaction)

Procedure:

-

A mixture of glycerol, concentrated sulfuric acid, and o-aminophenol is carefully prepared. The temperature is controlled to not exceed 120°C during this initial mixing phase.

-

This mixture is then gradually added to a reaction vessel containing o-nitrophenol and a small amount of ferrous sulfate. The initial temperature of the reaction vessel is maintained between 100°C and 120°C.

-

The rate of addition is carefully controlled to ensure the reaction temperature does not surpass 140°C. The reaction is exothermic and can be vigorous if the addition is too rapid.

-

After the addition is complete, the reaction mixture is refluxed at a temperature not exceeding 140°C until the reaction is substantially complete. The progress of the reaction can be monitored by observing the cessation of the vigorous reaction.

-

Upon completion, the mixture is allowed to cool to room temperature.

-

The 8-hydroxyquinoline product is then isolated from the tarry mixture. A common historical method for purification is steam distillation. The reaction mixture is neutralized with a sodium hydroxide solution, and the 8-hydroxyquinoline is distilled over with steam.

-

Alternatively, the product can be precipitated as a metallic salt, for example, by the addition of a copper salt solution, and then regenerated.

Mechanism of Action: Antifungal Activity as a Transcription Inhibitor

8-Hydroxyquinoline exhibits a broad spectrum of antimicrobial activity, including potent antifungal effects. One of its key mechanisms of action is the inhibition of transcription, a fundamental process for cell viability. This inhibitory action is a direct consequence of its potent metal-chelating ability.

RNA polymerase, the enzyme responsible for transcribing DNA into RNA, requires divalent metal cations, specifically magnesium (Mg²⁺) and manganese (Mn²⁺), as essential cofactors for its catalytic activity. 8-Hydroxyquinoline readily chelates these metal ions within the fungal cell, effectively sequestering them and making them unavailable to the RNA polymerase enzyme. The depletion of these crucial cofactors leads to the inactivation of RNA polymerase, thereby halting the synthesis of messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). This cessation of transcription ultimately leads to the inhibition of protein synthesis and cell death.

Caption: Mechanism of 8-hydroxyquinoline as a fungal transcription inhibitor.

Conclusion

From its initial synthesis in the late 19th century to its established role in modern science, 8-hydroxyquinoline has proven to be a molecule of enduring importance. Its rich history, coupled with its versatile chemical properties, continues to inspire new avenues of research in drug development, analytical chemistry, and beyond. This guide provides a foundational understanding for researchers and scientists, encouraging further exploration into the vast potential of this remarkable compound.

8-Hydroxyquinoline Citrate: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxyquinoline citrate, a salt of the organic compound 8-hydroxyquinoline, has garnered significant attention in the scientific community for its diverse range of biological activities. This technical guide provides an in-depth analysis of its core biological functions, including its antimicrobial, anticancer, neuroprotective, antioxidant, and anti-inflammatory properties. The primary mechanism underpinning these activities is attributed to its potent metal chelating and ionophoric capabilities. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the intricate signaling pathways influenced by this compound.

Core Biological Activities

8-Hydroxyquinoline (8HQ) and its citrate salt exhibit a broad spectrum of biological effects, making them promising candidates for therapeutic development. The core activities are intrinsically linked to its ability to bind and transport metal ions, thereby modulating various cellular processes.

Antimicrobial Activity

8-Hydroxyquinoline and its derivatives have long been recognized for their potent antimicrobial effects against a wide array of bacteria and fungi.[1][2] The citrate salt enhances the antimicrobial activity, in part by lowering the pH of solutions.[3] The primary mechanism of its antimicrobial action is believed to be the chelation of essential metal ions that are vital for microbial growth and enzymatic function, potentially disrupting cell membranes and other cellular processes.[3][4]

Table 1: Minimum Inhibitory Concentrations (MIC) of 8-Hydroxyquinoline and its Derivatives against Various Bacterial Strains

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 8-Hydroxyquinoline | E. coli (ATCC35218) | - | [5] |

| 8-Hydroxyquinoline | S. aureus (ATCC29213) | - | [5] |

| 8-Hydroxyquinoline | V. parahaemolyticus (ATCC17802) | - | [5] |

| 8-Hydroxyquinoline | P. aeruginosa (ATCC27853) | - | [5] |

| 8-Hydroxyquinoline Derivative (5) | V. parahaemolyticus | 10⁻⁶ | [5][6] |

| 8-Hydroxyquinoline Derivative (5) | S. aureus | 10⁻⁶ | [5][6] |

| Penicillin (Reference) | V. parahaemolyticus / S. aureus | 10⁻³ | [5][6] |

| 8-Hydroxyquinoline | M. tuberculosis | 3.6 µM | [7] |

| 8-Hydroxyquinoline Derivative (24) | M. tuberculosis | 14 µM (5x MIC) | [7] |

| 8-Hydroxyquinoline Derivative (4) | M. tuberculosis | 12 µM (2.5x MIC) | [7] |

Note: Some MIC values in the source were presented in molarity or relative to the MIC, and have been noted as such.

Anticancer Activity

Derivatives of 8-hydroxyquinoline have demonstrated significant potential as anticancer agents.[1] Their mode of action is multifaceted, involving the induction of apoptosis (programmed cell death) in malignant cells, inhibition of the proteasome, and modulation of key signaling pathways involved in cancer cell proliferation and survival.[8][9] The ability of 8-hydroxyquinoline to act as a copper ionophore is crucial for its proteasome-inhibitory and apoptosis-inducing effects in cancer cells.[8][10]

Table 2: IC50 Values of 8-Hydroxyquinoline Derivatives against Various Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 Value | Reference |

| 8-Hydroxyquinoline-2-carbaldehyde (3) | Hep3B | 6.25 ± 0.034 µg/mL | [5] |

| 8-Hydroxyquinoline-2-carbaldehyde (3) | MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1 | 12.5–25 µg/mL | [5] |

| 8-Hydroxyquinoline Derivative (1) | K562 | > 50 µg/mL | [5] |

| 8-Hydroxyquinoline Derivative (1) | T47D | > 50 µg/mL | [5] |

| 8-Hydroxyquinoline Derivative (2a) | K562 | 25–50 µg/mL | [5] |

| 8-Hydroxyquinoline Derivative (2b) | K562 | 25–50 µg/mL | [5] |

| 8-Hydroxyquinoline Derivative (2c) | K562 | 12.5–25 µg/mL | [5] |

| Cisplatin (Reference) | T-47D | > 50 µg/mL | [5] |

| 8-Hydroxyquinoline | HepG2 (Cytotoxicity) | 7.6 µM | [7] |

Neuroprotective Activity

The metal-chelating properties of 8-hydroxyquinoline and its derivatives are being explored for their therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3] The hypothesis is that by chelating excess metal ions like copper and zinc in the brain, these compounds can mitigate metal-induced toxicity, reduce oxidative stress, and inhibit the aggregation of proteins like β-amyloid, which are hallmarks of Alzheimer's disease.[11][12]

Antioxidant and Anti-inflammatory Activities

8-Hydroxyquinoline exhibits antioxidant properties by scavenging free radicals and protecting cells against oxidative stress.[1] It has also been shown to possess anti-inflammatory activity, which is likely linked to its ability to modulate signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[6]

Table 3: Antioxidant and Enzyme Inhibitory Activity of 8-Hydroxyquinoline Derivatives

| Compound/Derivative | Assay | IC50 Value | Reference |

| 8-Hydroxyquinoline derivatives | DPPH radical scavenging | 0.8–2.49 mg/mL | [1] |

| L-Ascorbic acid (Reference) | DPPH radical scavenging | 0.1 mg/mL | [1] |

| Quinolylnitrone 19 | hBChE inhibition | 1.06 ± 0.31 nmol/L | [13] |

| Quinolylnitrone 19 | hMAO-B inhibition | 4.46 ± 0.18 µmol/L | [13] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][2][3][13][14]

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

This compound stock solution

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: From a pure bacterial culture, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4]

-

Serial Dilution of Antimicrobial Agent: Prepare a series of twofold dilutions of the this compound stock solution in the 96-well microtiter plate using MHB. The final volume in each well should be 50 µL.

-

Inoculation: Within 15 minutes of standardization, dilute the bacterial suspension 1:20 in MHB. Add 50 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (MHB with inoculum, no drug) and a sterility control well (MHB only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.[13]

-

Determination of MIC: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.[13] The results can also be read using a microplate reader at a wavelength of 492 nm.[14]

MTT Assay for Cell Viability and Cytotoxicity

Objective: To assess the metabolic activity of cells as an indicator of cell viability and proliferation, and to determine the cytotoxic effects of a compound.

Materials:

-

96-well cell culture plates

-

Cells of interest (e.g., cancer cell lines)

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilizing agent (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include untreated control wells. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization of Formazan: Carefully remove the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of the solubilizing agent to each well and shake the plate gently for 10-15 minutes to dissolve the crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

DPPH Radical Scavenging Assay for Antioxidant Activity

Objective: To evaluate the free radical scavenging capacity of a compound.

Materials:

-

96-well microtiter plates

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol (typically 0.1 mM)

-

This compound stock solution

-

Methanol or ethanol

-

Positive control (e.g., ascorbic acid, Trolox)

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare various dilutions of the this compound stock solution and the positive control in methanol or ethanol.

-

Reaction Setup: In a 96-well plate, add 100 µL of the sample or control dilutions to the wells.

-

DPPH Addition: Add 100 µL of the DPPH working solution to each well. Include a blank control containing only the solvent and DPPH.

-

Incubation: Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each sample concentration. The IC50 value, representing the concentration of the sample required to scavenge 50% of the DPPH radicals, can then be determined.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound are mediated through its influence on several key signaling pathways.

Metal Chelation and Ionophore Activity

The fundamental mechanism of 8-Hydroxyquinoline's action is its ability to chelate metal ions and act as an ionophore, transporting these ions across biological membranes. This disrupts metal homeostasis within cells, which is critical for many of its biological effects.

Caption: Metal chelation and ionophore activity of 8-Hydroxyquinoline.

Induction of Apoptosis in Cancer Cells

In cancer cells, 8-Hydroxyquinoline induces apoptosis through both the intrinsic and extrinsic pathways. It can activate initiator caspases like caspase-8 and caspase-9, which in turn activate the executioner caspase-3, leading to the cleavage of cellular proteins and cell death. This process is often linked to its ability to inhibit the proteasome, leading to an accumulation of pro-apoptotic proteins.

Caption: 8-Hydroxyquinoline-induced apoptosis signaling cascade.

Neuroprotection in Alzheimer's Disease

In the context of Alzheimer's disease, 8-Hydroxyquinoline's metal chelation activity is thought to interfere with the metal-ion-mediated aggregation of β-amyloid (Aβ) peptides, a key pathological feature of the disease. By sequestering zinc and copper ions, it can prevent the formation of toxic Aβ oligomers and plaques.

Caption: Mechanism of 8-Hydroxyquinoline in preventing Aβ aggregation.

Anti-inflammatory Signaling

The anti-inflammatory effects of 8-Hydroxyquinoline are associated with the modulation of key inflammatory signaling pathways, including the NF-κB and MAPK pathways. By interfering with these pathways, it can reduce the production of pro-inflammatory cytokines and mediators.

Caption: 8-Hydroxyquinoline's role in modulating inflammatory pathways.

Conclusion

This compound demonstrates a remarkable portfolio of biological activities, primarily driven by its metal chelating and ionophoric properties. Its potential applications as an antimicrobial, anticancer, and neuroprotective agent are well-supported by a growing body of scientific evidence. Further research is warranted to fully elucidate the intricate molecular mechanisms and to translate these promising preclinical findings into novel therapeutic strategies for a range of human diseases. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the development of 8-hydroxyquinoline-based therapeutics.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 4. apec.org [apec.org]

- 5. journals.asm.org [journals.asm.org]

- 6. frontiersin.org [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Caspase-8 as a Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Mahidol IR [repository.li.mahidol.ac.th]

- 12. youtube.com [youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubcompare.ai [pubcompare.ai]

An In-depth Technical Guide to the Synthesis and Characterization of 8-Hydroxyquinoline Citrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 8-hydroxyquinoline citrate, a compound of interest for its potential applications in pharmaceuticals and materials science. Given the limited availability of direct experimental data for this compound, this guide details the synthesis and characterization of its precursor, 8-hydroxyquinoline, and the expected transformation upon the formation of its citrate salt.

Introduction

8-Hydroxyquinoline, also known as oxine, is a versatile heterocyclic organic compound with a long history of use as a chelating agent for metal ions.[1][2] Its derivatives are of significant interest in medicinal chemistry due to their demonstrated antimicrobial, antiseptic, and potential neuroprotective properties.[3] The formation of a citrate salt of 8-hydroxyquinoline is intended to enhance its solubility and bioavailability, making it a more viable candidate for drug development.[4] This guide will first focus on the well-established synthesis and characterization of 8-hydroxyquinoline, followed by a discussion on the formation and expected characteristics of its citrate salt.

Synthesis of 8-Hydroxyquinoline

The most common and economically viable method for the synthesis of 8-hydroxyquinoline is the Skraup reaction.[5][6] This method involves the cyclization of an o-aminophenol with glycerol in the presence of an acid catalyst and an oxidizing agent.

Experimental Protocol: Skraup Synthesis of 8-Hydroxyquinoline

This protocol is a generalized procedure based on established methods.[5][7]

Materials:

-

o-Aminophenol

-

Glycerol

-

Concentrated Sulfuric Acid

-

o-Nitrophenol (or another suitable oxidizing agent)

-

Sodium Hydroxide solution (30%)

-

Ethanol (for recrystallization)

Procedure:

-

In a reaction vessel equipped with a stirrer and a condenser, carefully add glycerol to concentrated sulfuric acid while stirring.

-

To this mixture, add o-aminophenol and o-nitrophenol.

-

Heat the mixture to approximately 125°C. The reaction is exothermic and the temperature will naturally rise. Maintain the temperature between 130-140°C for the duration of the reaction (typically 2-4 hours).[7]

-

After the reaction is complete, cool the mixture to below 100°C.

-

Slowly and carefully add the reaction mixture to a larger volume of water.

-

Neutralize the acidic solution with a 30% sodium hydroxide solution to a pH of 7-7.2 to precipitate the crude 8-hydroxyquinoline.[7]

-

Filter the precipitate while hot and allow it to cool and solidify.

-

The crude product can be purified by sublimation under reduced pressure or by recrystallization from ethanol.[7]

Formation of this compound

The synthesis of this compound involves a straightforward acid-base reaction between 8-hydroxyquinoline and citric acid.

Theoretical Experimental Protocol

Materials:

-

Purified 8-hydroxyquinoline

-

Citric acid

-

Suitable solvent (e.g., ethanol or water)

Procedure:

-

Dissolve a known molar equivalent of 8-hydroxyquinoline in a suitable solvent (e.g., ethanol).

-

In a separate container, dissolve one molar equivalent of citric acid in the same solvent.

-

Slowly add the citric acid solution to the 8-hydroxyquinoline solution while stirring.

-

The this compound salt is expected to precipitate out of the solution. If not, the solvent can be slowly evaporated to induce crystallization.

-

The resulting solid should be filtered, washed with a small amount of cold solvent, and dried under vacuum.

Characterization Methods

A variety of spectroscopic and analytical techniques are employed to confirm the structure and purity of the synthesized compounds.

Characterization of 8-Hydroxyquinoline

The following tables summarize the expected quantitative data from the characterization of 8-hydroxyquinoline.

Table 1: Physical and Chemical Properties of 8-Hydroxyquinoline

| Property | Value |

| Molecular Formula | C₉H₇NO |

| Molecular Weight | 145.16 g/mol [2] |

| Appearance | White to off-white crystalline powder[2] |

| Melting Point | 76 °C[2] |

| Boiling Point | 276 °C[2] |

Table 2: 1H NMR Spectral Data of 8-Hydroxyquinoline

Solvent: CDCl₃

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.78 | dd | 1H | H2 |

| 8.15 | dd | 1H | H4 |

| 7.45 | m | 1H | H3 |

| 7.43 | m | 1H | H5 |

| 7.33 | t | 1H | H6 |

| 7.19 | dd | 1H | H7 |

(Data sourced from publicly available spectral databases)[8]

Table 3: 13C NMR Spectral Data of 8-Hydroxyquinoline

Solvent: CDCl₃

| Chemical Shift (ppm) | Assignment |

| 152.5 | C8 |

| 148.0 | C2 |

| 136.5 | C4 |

| 129.5 | C8a |

| 127.5 | C5 |

| 122.0 | C3 |

| 118.0 | C6 |

| 110.0 | C7 |

| 108.0 | C4a |

(Data sourced from publicly available spectral databases)

Table 4: FTIR Spectral Data of 8-Hydroxyquinoline

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretch (phenolic) |

| ~3050 | C-H stretch (aromatic) |

| ~1600 | C=N stretch (quinoline ring) |

| ~1500 | C=C stretch (aromatic ring) |

| ~1380 | C-N stretch |

| ~1280 | C-O stretch (phenolic) |

(Data interpreted from typical spectra of 8-hydroxyquinoline and its complexes)

Table 5: Mass Spectrometry Data of 8-Hydroxyquinoline

| m/z | Assignment |

| 145.05 | [M]⁺ (Molecular Ion) |

| 117.04 | [M-CO]⁺ |

(Data sourced from publicly available spectral databases)[1][9]

Table 6: UV-Vis Spectral Data of 8-Hydroxyquinoline

| Solvent | λmax (nm) |

| Ethanol | ~320 |

| Methanol | ~325 |

(Data sourced from a study on 8-hydroxyquinoline-citric acid complex formation)[4]

Expected Characterization of this compound

Table 7: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₅NO₈[3][] |

| Molecular Weight | 337.28 g/mol [3][] |

| Appearance | Expected to be a colorless or pale yellow solid |

Expected Spectroscopic Changes:

-

1H NMR: The spectrum will be a composite of the signals from both 8-hydroxyquinoline and citric acid. The characteristic methylene protons of citric acid will appear as two doublets around 2.7-2.9 ppm. The phenolic proton of 8-hydroxyquinoline may broaden or shift significantly due to the acid-base interaction. The aromatic protons of the 8-hydroxyquinoline moiety will likely experience slight shifts.

-

13C NMR: The spectrum will show signals for all 15 carbons. The carboxylic acid and hydroxyl-bearing carbons of the citrate moiety will be present in the downfield region (around 170-180 ppm and 73 ppm, respectively), in addition to the signals from the 8-hydroxyquinoline ring.

-

FTIR: The broad O-H stretch of the carboxylic acid groups in citric acid (typically around 3000 cm⁻¹) will be a prominent feature. The C=O stretch of the carboxylic acid groups (around 1700-1750 cm⁻¹) will also be present. The phenolic O-H stretch of 8-hydroxyquinoline may be altered due to hydrogen bonding with the citrate.

-

Mass Spectrometry: In electrospray ionization (ESI) mass spectrometry, one would expect to observe the individual ions for 8-hydroxyquinoline (m/z 146, [M+H]⁺) and citric acid (m/z 191, [M-H]⁻), or a non-covalent complex of the two.

-

UV-Vis: The UV-Vis spectrum is expected to be dominated by the chromophore of the 8-hydroxyquinoline moiety. The λmax may show a slight shift compared to free 8-hydroxyquinoline due to the change in the chemical environment upon salt formation.

Visualizations

Synthesis and Characterization Workflow

Caption: Workflow for the synthesis and characterization of this compound.

Logical Relationship of Characterization Techniques

References

- 1. 8-Hydroxyquinoline(148-24-3) MS spectrum [chemicalbook.com]

- 2. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]

- 3. Buy this compound | 134-30-5 [smolecule.com]

- 4. This compound | 134-30-5 | Benchchem [benchchem.com]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. 8-Hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 8. 8-Hydroxyquinoline(148-24-3) 1H NMR [m.chemicalbook.com]

- 9. 8-Hydroxyquinoline [webbook.nist.gov]

An In-depth Technical Guide on the Metal Chelating Properties of 8-Hydroxyquinoline Citrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyquinoline (8HQ), a heterocyclic organic compound, is a potent and versatile metal chelating agent.[1] Its planar structure and lipophilic nature allow it to readily cross biological membranes, making it and its derivatives subjects of intense research in medicinal chemistry and drug development.[2][3][4] The citrate salt of 8-Hydroxyquinoline is often utilized in pharmaceutical formulations.[5] The biological activities of 8HQ are intrinsically linked to its ability to bind with a variety of metal ions, thereby influencing numerous physiological and pathological processes.[2][6] This guide provides a comprehensive overview of the metal chelating properties of 8-Hydroxyquinoline, focusing on quantitative data, experimental protocols for characterization, and the implications for signaling pathways and drug development workflows.

Core Concept: The Mechanism of Chelation

8-Hydroxyquinoline is a monoprotic, bidentate chelating agent, meaning it forms two bonds with a central metal ion.[1] The chelation occurs through the deprotonated hydroxyl group and the nitrogen atom of the quinoline ring, forming a stable five-membered ring with the metal ion. This ability to form complexes is unique among the seven isomers of monohydroxyquinoline.[2][6] The formation of these stable metal complexes alters the physicochemical properties of both the metal ion and the 8HQ molecule, leading to a wide range of biological effects.[7]

Quantitative Analysis of Metal Chelation

The stability of the metal-8HQ complexes is a critical factor in determining their biological activity. This is quantified by the stability constant (log K) or formation constant (log β), where a higher value indicates a more stable complex. The stoichiometry of the complex, typically 1:1 or 1:2 (metal:ligand), is also a key parameter.

Below is a summary of the stability constants for 8-Hydroxyquinoline with various biologically relevant metal ions.

| Metal Ion | log K1 | log K2 | log β (Overall Stability) | Conditions | Reference |

| Cu(II) | 12.35 | 11.39 | 23.74 | 50% v/v aq. dioxane, 0.3M NaClO4 | [8] |

| Ni(II) | 10.92 | 9.80 | 20.72 | 50% v/v aq. dioxane, 0.3M NaClO4 | [8] |

| Co(II) | 10.05 | 8.85 | 18.90 | 50% v/v aq. dioxane, 0.3M NaClO4 | [8] |

| Zn(II) | 9.81 | 8.79 | 18.60 | 50% v/v aq. dioxane, 0.3M NaClO4 | [8] |

| Fe(II) | 8.49 | 7.60 | 16.09 | 50% v/v aq. dioxane, 0.3M NaClO4 | [8] |

| Cd(II) | 8.27 | 6.78 | 15.05 | 50% v/v aq. dioxane, 0.3M NaClO4 | [8] |

| Mn(II) | 7.90 | 6.60 | 14.50 | 50% v/v aq. dioxane, 0.3M NaClO4 | [8] |

| Fe(III) | 12.33 | 11.27 | 23.60 | Potentiometric Titration | [9] |

| Al(III) | Not Specified | Not Specified | 11.10 | Potentiometric Titration | [9] |

Note: Stability constants can vary depending on the experimental conditions such as solvent, ionic strength, and temperature.

Experimental Protocols for Characterizing Metal Chelation

Several analytical techniques are employed to determine the extent and nature of metal chelation by 8-Hydroxyquinoline.[10]

Potentiometric Titration

This is a classical method for determining the stability constants of metal complexes.[9]

Objective: To determine the formation constants of metal-8HQ complexes by monitoring pH changes upon titration with a strong base.

Methodology:

-

Solution Preparation:

-

Prepare a solution of 8-Hydroxyquinoline in a suitable solvent (e.g., 50% v/v aqueous dioxane) of known concentration.[8]

-

Prepare solutions of the metal salts (e.g., nitrates or perchlorates) of known concentrations.[9]

-

Prepare a standardized solution of a strong base (e.g., NaOH).

-

An electrolyte (e.g., NaClO4) is added to maintain a constant ionic strength.[8]

-

-

Titration:

-

A solution containing 8-Hydroxyquinoline and the metal ion of interest is titrated with the standardized strong base.

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter and glass electrode.[9]

-

-

Data Analysis:

-

The titration data is used to calculate the protonation constants of the ligand and the stability constants of the metal complexes using specialized software or by plotting the formation curves (ń vs. pL).[9]

-

UV-Vis Spectrophotometry

This method is used to determine the stoichiometry of the metal-ligand complex and can also be used to calculate stability constants.[1]

Objective: To determine the molar ratio of metal to ligand in the complex and its stability.

Methodology:

-

Job's Method of Continuous Variation:

-

Prepare a series of solutions with a constant total concentration of metal and ligand, but with varying mole fractions of each.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex.[1]

-

Plot the absorbance versus the mole fraction of the ligand. The maximum of the plot corresponds to the stoichiometry of the complex.

-

-

Mole-Ratio Method:

-

Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of 8-Hydroxyquinoline.

-

Measure the absorbance of each solution at the λmax of the complex.

-

Plot the absorbance versus the molar ratio of ligand to metal. The point of inflection in the curve indicates the stoichiometry.

-

Ferrozine-Based Assay for Iron Chelation

This is a colorimetric assay to specifically quantify the iron-chelating capacity.[11][12]

Objective: To measure the ability of 8-Hydroxyquinoline to compete with ferrozine for the binding of Fe(II).

Methodology:

-

Reaction Mixture:

-

A solution of the sample (8-Hydroxyquinoline citrate) is mixed with a solution of FeCl2.[11]

-

-

Complex Formation:

-

Ferrozine solution is added to the mixture. Ferrozine forms a stable, magenta-colored complex with Fe(II) that absorbs at 562 nm.[12]

-

-

Measurement:

-

The absorbance of the ferrozine-Fe(II) complex is measured at 562 nm.[11]

-

The chelating activity of 8-Hydroxyquinoline is determined by the decrease in the absorbance of the ferrozine-Fe(II) complex, indicating that 8HQ has bound to the iron, preventing it from reacting with ferrozine. The results are often expressed as an equivalent of a standard chelator like EDTA.[12]

-

Signaling Pathways and Biological Implications

The metal chelating properties of 8-Hydroxyquinoline and its derivatives give them a wide range of biological activities, including antineurodegenerative, anticancer, and antimicrobial effects.[2][13]

Antineurodegenerative Activity

Metal dyshomeostasis is a key factor in several neurodegenerative diseases like Alzheimer's and Parkinson's.[3] 8HQ can cross the blood-brain barrier and chelate excess metal ions, such as copper and iron, which are implicated in the generation of reactive oxygen species (ROS) and the aggregation of amyloid-beta plaques.[4][14]

References

- 1. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. nbinno.com [nbinno.com]

- 6. dovepress.com [dovepress.com]

- 7. scispace.com [scispace.com]

- 8. connectsci.au [connectsci.au]

- 9. article.aascit.org [article.aascit.org]

- 10. 138 Analytical Methods for Organometallic Chelation Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metal chelating experiment [bio-protocol.org]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Spectroscopic Analysis of 8-Hydroxyquinoline Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyquinoline and its derivatives are of significant interest in the pharmaceutical and materials science fields due to their diverse biological activities and applications in areas such as organic light-emitting diodes (OLEDs). The formation of salts and complexes, such as 8-hydroxyquinoline citrate, can modify the physicochemical properties of the parent molecule, influencing its solubility, stability, and bioavailability. This technical guide provides an in-depth overview of the core spectroscopic techniques used to analyze this compound. It details experimental protocols, presents key quantitative data, and visualizes experimental workflows to support researchers in their analytical endeavors.

The interaction between 8-hydroxyquinoline (8-HQ) and citric acid can lead to the formation of a charge-transfer complex. Spectrophotometric studies have shown that this interaction in ethanol and methanol solutions results in new absorption bands, indicating the formation of a complex with a defined stoichiometry.[1][2][3] This guide will explore the spectroscopic signatures of this interaction.

Spectroscopic Characterization

The comprehensive analysis of this compound involves a suite of spectroscopic techniques to elucidate its structural and electronic properties. This section details the application of UV-Visible, Fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry for the characterization of this compound.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for studying the electronic transitions in molecules and is particularly useful for characterizing charge-transfer complexes.

Quantitative Data Summary

| Analyte | Solvent | λ_max (nm) | Reference |

| This compound Complex | Ethanol | 320 | [1][3] |

| This compound Complex | Methanol | 325 | [1][3] |

| 8-Hydroxyquinoline | Methanol | - | [4][5] |

| Citric Acid | - | No significant absorption in the near-UV/Vis range |

Experimental Protocol: UV-Vis Spectroscopy

-

Instrumentation: A double-beam UV-Vis spectrophotometer is recommended for accurate measurements.

-

Sample Preparation:

-

Prepare stock solutions of 8-hydroxyquinoline and citric acid in the desired spectroscopic grade solvent (e.g., ethanol or methanol). A typical concentration for the stock solutions is 1 x 10⁻³ M.

-

To analyze the complex, mix the donor (8-hydroxyquinoline) and acceptor (citric acid) solutions. Based on literature, a 3:1 stoichiometric ratio of 8-hydroxyquinoline to citric acid is suggested for the complex.[2][3] For example, mix 3 mL of the 8-hydroxyquinoline stock solution with 1 mL of the citric acid stock solution and dilute to a final volume of 10 mL with the solvent.

-

Prepare a blank solution containing only the solvent.

-

-

Data Acquisition:

-

Scan the samples over a wavelength range of 200-800 nm.

-

Record the absorbance spectra of the individual components and the mixture.

-

The formation of the charge-transfer complex is indicated by the appearance of a new absorption band that is not present in the spectra of the individual components.

-

Visualization of Experimental Workflow

Caption: Workflow for UV-Visible Spectroscopic Analysis.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that can provide information about the electronic structure and environment of fluorescent molecules. 8-hydroxyquinoline itself is weakly fluorescent, but its fluorescence can be enhanced upon complexation.[6][7]

Expected Observations

The formation of the this compound complex is expected to alter the fluorescence properties of 8-hydroxyquinoline. This could manifest as a change in the emission wavelength (a shift to longer or shorter wavelengths) and/or an increase in the fluorescence quantum yield due to the increased rigidity of the molecule upon complex formation.

Experimental Protocol: Fluorescence Spectroscopy

-

Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator.

-

Sample Preparation:

-

Prepare dilute solutions of 8-hydroxyquinoline and the this compound complex in a suitable solvent (e.g., ethanol or methanol). Concentrations in the micromolar range (e.g., 1 x 10⁻⁶ M) are typically used to avoid inner filter effects.

-

Prepare a blank solution containing only the solvent.

-

-

Data Acquisition:

-

Determine the optimal excitation wavelength by measuring the absorption spectrum and selecting the wavelength of maximum absorption (λ_max).

-

Record the emission spectrum by scanning the emission monochromator while keeping the excitation wavelength fixed.

-

Record the excitation spectrum by scanning the excitation monochromator while keeping the emission wavelength fixed at the maximum of the emission band.

-

Visualization of Logical Relationships

Caption: Factors influencing the fluorescence of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR would be essential for confirming the formation of the this compound salt and for studying the interactions between the two components.

Expected Spectral Changes

Upon formation of the citrate salt, changes in the chemical shifts of the protons and carbons of both 8-hydroxyquinoline and citric acid are expected. The protonation of the nitrogen atom in the quinoline ring by citric acid would lead to a downfield shift of the signals of the adjacent protons. Similarly, the carboxylate groups of the citrate anion would exhibit different chemical shifts compared to the carboxylic acid protons of free citric acid.

Quantitative Data Summary (for individual components)

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |

| 8-Hydroxyquinoline | ¹H | CDCl₃ | Aromatic protons typically appear between 7.0 and 8.8 ppm. |

| Citric Acid | ¹H | DMSO-d₆ | Methylene protons appear as two doublets around 2.6-2.8 ppm. |

| Citric Acid | ¹³C | DMSO-d₆ | Carboxylic carbons at ~171 and ~174 ppm, quaternary carbon at ~72 ppm, and methylene carbons at ~43 ppm. |

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the this compound salt in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical to ensure good solubility and to avoid exchange of labile protons with the solvent.

-

Filter the solution into a clean, dry NMR tube to a height of approximately 4-5 cm.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the assignment of proton and carbon signals.

-

Visualization of Experimental Workflow

Caption: Workflow for NMR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For an ionic compound like this compound, electrospray ionization (ESI) is a suitable soft ionization technique.

Expected Mass Spectrum

In positive ion mode ESI-MS, the protonated molecule of 8-hydroxyquinoline ([8-HQ+H]⁺) would be expected at an m/z corresponding to its molecular weight plus one. In negative ion mode, the deprotonated citric acid ([Citrate-H]⁻) would be observed. The observation of both ions in the same sample would provide strong evidence for the presence of the salt.

Quantitative Data Summary

| Ion | Expected m/z |

| [8-Hydroxyquinoline + H]⁺ | 146.06 |

| [Citric Acid - H]⁻ | 191.02 |

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Sample Preparation:

-

Dissolve a small amount of the this compound sample in a suitable solvent for ESI, such as a mixture of methanol and water. The concentration should be in the low ppm or high ppb range.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire mass spectra in both positive and negative ion modes.

-

The capillary voltage, cone voltage, and desolvation gas temperature should be optimized to obtain a stable signal and minimize fragmentation.

-

Visualization of Signaling Pathway (Ion Formation)

Caption: Ion formation pathways in ESI-MS.

Conclusion

The spectroscopic analysis of this compound requires a multi-technique approach to fully characterize its structure and properties. UV-Vis spectroscopy is instrumental in identifying the charge-transfer interactions, while fluorescence spectroscopy can provide insights into the electronic changes upon complexation. NMR spectroscopy is indispensable for confirming the salt formation and detailing the structural arrangement in solution. Finally, mass spectrometry provides definitive evidence of the molecular composition. The experimental protocols and data presented in this guide offer a comprehensive framework for researchers and professionals working with this and similar compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Spectroscopic studies of electron donor-acceptor interaction of 8-hydroxyquinoline with citric acid in different solvent. [repository.ju.edu.et]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

Preliminary Investigation of 8-Hydroxyquinoline Citrate in Neuroprotection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigations into the neuroprotective potential of 8-hydroxyquinoline citrate and its derivatives. It collates available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways implicated in its mechanism of action. This document is intended to serve as a foundational resource for researchers and professionals in the field of neurodegenerative disease and drug development.

Core Concepts in the Neuroprotective Activity of 8-Hydroxyquinoline Derivatives

8-Hydroxyquinoline (8HQ) and its derivatives are a class of compounds recognized for their diverse biological activities, including neuroprotective effects. Their therapeutic potential in the context of neurodegenerative diseases is primarily attributed to two key properties: metal ion chelation and antioxidant activity.

Metal Ion Homeostasis: An imbalance of metal ions, such as copper, zinc, and iron, is a known factor in the pathology of several neurodegenerative disorders, including Alzheimer's and Parkinson's disease. 8-Hydroxyquinoline and its derivatives are effective metal chelators, capable of binding to these excess metal ions. This action is hypothesized to mitigate metal-induced oxidative stress and neuronal toxicity.[1]

Antioxidant Properties: The molecular structure of 8-hydroxyquinoline allows it to scavenge free radicals, thereby exhibiting significant antioxidant performance.[2] It can effectively neutralize reactive oxygen species (ROS), protecting cells from oxidative damage, a common pathway in neuronal cell death.[2][3]

Quantitative Data on Neuroprotective Effects

The following tables summarize the available quantitative data from in vitro studies investigating the neuroprotective effects of 8-hydroxyquinoline and its derivatives on neuronal cell models.

Table 1: Effect of 8-Hydroxyquinoline and Derivatives on the Viability of SH-SY5Y Human Neuroblastoma Cells

| Compound | Concentration (µM) | Cell Viability (% of Control) | Reference |

| 8-Hydroxyquinoline | 1 | 93.52 ± 8.15 | [4] |

| 10 | 68.67 ± 6.37 | [4] | |

| Clioquinol | 1 | 100.8 ± 4.73 | [4] |

| Nitroxoline | 1 | 86.44 ± 5.87 | [4] |

| 10 | 39.17 ± 2.18 | [4] |

Table 2: Neuroprotective Effect of 8-Hydroxyquinoline and Derivatives against High Glucose-Induced Toxicity in SH-SY5Y Cells

| Treatment Group | Cell Viability (% of Control) | Reference |

| High Glucose (120 mM) | 73.97 ± 2.31 | [4] |

| High Glucose + 1 µM 8-Hydroxyquinoline | 86.89 ± 3.06 | [4] |

| High Glucose + 1 µM Clioquinol | 93.35 ± 0.89 | [4] |

| High Glucose + 1 µM Nitroxoline | 95.72 ± 0.92 | [4] |

Table 3: Effect of 8-Hydroxyquinoline and Derivatives on Calpain Expression in High Glucose-Treated SH-SY5Y Cells

| Treatment Group | Calpain Expression (% of High Glucose Control) | Reference |

| High Glucose (120 mM) | 133.19 ± 5.32 | [4] |

| High Glucose + 1 µM 8-Hydroxyquinoline | 109.82 ± 5.28 | [4] |

| High Glucose + 1 µM Clioquinol | 104.91 ± 4.95 | [4] |

| High Glucose + 1 µM Nitroxoline | 105.47 ± 1.49 | [4] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the investigation of this compound's neuroprotective effects.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on SH-SY5Y human neuroblastoma cells.[4]

Objective: To assess the cytotoxicity of 8-hydroxyquinoline derivatives and their protective effect against a neurotoxic insult.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., MEM with 10% FBS and 1% penicillin/streptomycin)

-

8-hydroxyquinoline, clioquinol, nitroxoline

-

High-glucose medium (120 mM D-glucose)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization buffer (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment (Cytotoxicity): Treat the cells with varying concentrations of 8-hydroxyquinoline and its derivatives (e.g., 1 µM and 10 µM) for 24 hours.[4]

-

Neuroprotection Assay:

-

Pre-treat cells with non-toxic concentrations of the compounds (e.g., 1 µM) for 2 hours.

-

Induce neurotoxicity by replacing the medium with high-glucose medium (120 mM) and incubate for another 24 hours.[4]

-

-

MTT Incubation: Add MTT solution to each well and incubate for a period that allows for the formation of formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Calpain Activity Assay (Fluorometric)

This is a generalized protocol based on commercially available kits and findings from studies on 8-hydroxyquinoline derivatives.

Objective: To measure the activity of calpain, a calcium-dependent protease involved in apoptosis, in response to treatment with 8-hydroxyquinoline derivatives.

Materials:

-

Treated and untreated cell lysates

-

Extraction Buffer

-

10X Reaction Buffer

-

Calpain Substrate (e.g., Ac-LLY-AFC)

-

Active Calpain (Positive Control)

-

Calpain Inhibitor (Negative Control)

-

96-well black plates with clear bottoms

-

Fluorometric microplate reader

Procedure:

-

Sample Preparation:

-

Prepare cell lysates from treated and untreated cells using the provided Extraction Buffer.

-

Quantify the protein concentration of the lysates.

-

-

Assay Reaction:

-

In a 96-well plate, add a specific amount of cell lysate to each well.

-

Include positive and negative controls.

-

Add 10X Reaction Buffer to each well.

-

Add the Calpain Substrate to initiate the reaction.

-

-

Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm).

-

Data Analysis: Compare the fluorescence intensity of the treated samples to the controls to determine the change in calpain activity.

Signaling Pathways and Visualizations

The neuroprotective effects of this compound are believed to be mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these proposed mechanisms.

Calpain-Calpastatin Signaling Pathway

High intracellular calcium levels can lead to the activation of calpain, a protease that contributes to cell death. 8-Hydroxyquinoline and its derivatives have been shown to attenuate the expression of calpain.[4]

Nrf2/ARE Antioxidant Response Pathway

The Nrf2/ARE pathway is a primary cellular defense mechanism against oxidative stress. Activation of this pathway leads to the expression of antioxidant enzymes. While direct evidence for this compound is still emerging, its antioxidant properties suggest a potential role in modulating this pathway.

Conclusion and Future Directions

The preliminary evidence suggests that this compound and its derivatives hold promise as neuroprotective agents. Their ability to chelate metal ions and exert antioxidant effects, as demonstrated in in vitro models, addresses key pathological mechanisms in neurodegenerative diseases. The modulation of pathways such as the calpain-calpastatin system provides a potential molecular basis for these protective effects.

However, further research is imperative. Future investigations should focus on:

-

In vivo studies: To validate the neuroprotective efficacy of this compound in animal models of neurodegenerative diseases.

-

Quantitative analysis: To generate robust data on dose-response relationships, pharmacokinetics, and pharmacodynamics.

-

Mechanism of action: To further elucidate the specific molecular targets and signaling pathways modulated by these compounds.

-

Clinical trials: To ultimately assess the safety and efficacy of 8-hydroxyquinoline derivatives in human patients.

This technical guide provides a snapshot of the current understanding of this compound in neuroprotection. It is a dynamic field of research, and continued investigation is crucial to unlock the full therapeutic potential of this promising class of compounds.

References

- 1. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Potent (R)-alpha-bis-lipoyl Derivative Containing 8-Hydroxyquinoline Scaffold: Synthesis and Biological Evaluation of Its Neuroprotective Capabilities in SH-SY5Y Human Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Anticancer Effects of 8-Hydroxyquinoline and its Derivatives

This technical guide provides a comprehensive overview of the foundational and recent research into the anticancer properties of 8-hydroxyquinoline (8HQ) and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the mechanisms of action, quantitative efficacy, and key experimental methodologies.

Introduction

8-Hydroxyquinoline (8HQ) is a heterocyclic organic compound characterized by a pyridine ring fused to a phenol. It is a small, planar, and lipophilic molecule renowned for its potent ability to chelate metal ions.[1] This chelating property is the cornerstone of its diverse biological activities, which include antineurodegenerative, antimicrobial, anti-inflammatory, and notably, anticancer effects.[1] The capacity of 8HQ and its numerous derivatives to interfere with metal homeostasis in cancer cells has established this scaffold as a promising platform for the development of novel chemotherapeutic agents. This guide will explore the multifaceted mechanisms through which 8HQ exerts its anticancer effects, present quantitative data from key studies, and detail the experimental protocols used to elucidate these properties.

Core Mechanisms of Action

The anticancer activity of 8-hydroxyquinoline is not attributed to a single mode of action but rather a combination of interconnected cellular and molecular events. These events are primarily initiated by the compound's interaction with intracellular metal ions.

Metal Ion Chelation

The fundamental mechanism of 8HQ's bioactivity is its function as a bidentate chelator, binding to divalent metal ions such as copper (Cu²⁺) and iron (Fe²⁺). Cancer cells exhibit an altered metal metabolism and often require higher concentrations of these ions for processes like proliferation, angiogenesis, and signaling. By binding to these essential metal ions, 8HQ derivatives can disrupt their homeostasis, representing a key strategy to selectively target cancer cells.

Induction of Oxidative Stress

Upon chelating with redox-active metals like copper and iron, 8HQ complexes can participate in redox cycling. This process generates reactive oxygen species (ROS), such as superoxide and hydroxyl radicals. The resulting increase in intracellular ROS levels overwhelms the cellular antioxidant defenses, leading to a state of oxidative stress. This stress inflicts widespread damage on critical cellular components, including DNA, lipids, and proteins, ultimately triggering cell death pathways.

Proteasome Inhibition and ER Stress